4-acetyl-N-(4-chloro-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]benzamide
Description
4-Acetyl-N-(4-chloro-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]benzamide is a benzamide derivative featuring a benzothiazole core substituted with a chlorine atom at the 4-position and a pyridin-3-ylmethyl group as part of its N-alkylated structure. This compound is cataloged under the identifier E677-1430 by ChemDiv and is available in standardized formats (e.g., 10 mM solutions in 96-well plates) for high-throughput pharmacological studies .
Properties
IUPAC Name |
4-acetyl-N-(4-chloro-1,3-benzothiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16ClN3O2S/c1-14(27)16-7-9-17(10-8-16)21(28)26(13-15-4-3-11-24-12-15)22-25-20-18(23)5-2-6-19(20)29-22/h2-12H,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPZYPEHAEPPFOU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)C(=O)N(CC2=CN=CC=C2)C3=NC4=C(S3)C=CC=C4Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-acetyl-N-(4-chloro-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]benzamide typically involves multiple steps:
Formation of the Benzothiazole Core: The initial step involves the synthesis of the 4-chlorobenzo[d]thiazole core. This can be achieved through the cyclization of 4-chloroaniline with carbon disulfide and sulfur, followed by oxidation.
Acetylation: The benzothiazole core is then acetylated using acetic anhydride in the presence of a catalyst such as pyridine to introduce the acetyl group.
Formation of the Benzamide: The final step involves the coupling of the acetylated benzothiazole with 3-pyridinemethanamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the benzamide linkage.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-acetyl-N-(4-chloro-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorobenzo[d]thiazole moiety, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Amines, thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may yield reduced derivatives of the original compound.
Scientific Research Applications
4-acetyl-N-(4-chloro-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]benzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-acetyl-N-(4-chloro-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a broader class of N-substituted benzothiazole benzamides. Below is a detailed comparison with analogs reported in the literature, focusing on structural variations, physicochemical properties, and pharmacological relevance.
Structural Variations and Substituent Effects
Key Structural Features of the Target Compound
- N-substituents : Pyridin-3-ylmethyl group introduces aromaticity and hydrogen-bonding capacity, while the acetylated benzamide contributes to lipophilicity.
Analog Compounds
(a) 4-Acetyl-N-(4-chloro-1,3-benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]benzamide (E677-1430)
- Differences: Replaces the pyridin-3-ylmethyl group with a 3-(dimethylamino)propyl chain.
- Impact: The dimethylamino group increases basicity and solubility in aqueous media, which may alter pharmacokinetics compared to the pyridine-containing analog .
(b) 4-Cyano-N-(4-methoxy-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]benzamide (G856-6976)
- Differences: Substitutes the acetyl group with a cyano moiety and replaces the 4-chloro benzothiazole with a 4-methoxy variant.
(c) N-(4,6-Dimethyl-1,3-benzothiazol-2-yl)-3,4-dimethoxy-N-[(pyridin-3-yl)methyl]benzamide
- Differences : Incorporates dimethyl groups on the benzothiazole and dimethoxy substituents on the benzamide.
- Impact : Increased steric hindrance from methyl groups may limit binding to flat enzymatic active sites, while methoxy groups enhance π-π stacking interactions .
(d) 3,4-Dichloro-N-(5-(morpholinomethyl)-4-(pyridin-3-yl)thiazol-2-yl)benzamide (4d)
Physicochemical and Pharmacological Data
*LogP values estimated via computational tools (e.g., ChemAxon).
Biological Activity
4-acetyl-N-(4-chloro-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]benzamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the compound's biological activity, including its mechanisms of action, therapeutic potential, and related research findings.
Chemical Structure
The compound features a benzothiazole moiety, which is known for its diverse biological properties. The presence of the chloro group and the pyridine ring contributes to its unique reactivity and interaction with biological targets.
Research indicates that 4-acetyl-N-(4-chloro-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]benzamide exhibits activity through several mechanisms:
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Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in cellular processes. Specifically, it targets:
- Dihydroorotase : Involved in pyrimidine biosynthesis, inhibition can disrupt nucleotide synthesis in rapidly dividing cells.
- DNA Gyrase : A critical enzyme for bacterial DNA replication, making it a target for antibacterial activity.
- Tyrosine Kinase : Implicated in various signaling pathways, inhibition can affect cell proliferation and survival.
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antibacterial properties against Gram-positive and Gram-negative bacteria. The minimal inhibitory concentration (MIC) values indicate its effectiveness compared to standard antibiotics.
Biological Activity Data
Case Studies
- Antibacterial Efficacy : A study evaluated the compound against various bacterial strains, demonstrating significant inhibition at concentrations lower than those required for traditional antibiotics. This suggests a promising avenue for developing new antibacterial agents.
- Cancer Cell Lines : In vitro studies on cancer cell lines showed that treatment with the compound resulted in reduced viability and increased apoptosis rates. This was attributed to its ability to inhibit tyrosine kinases involved in cancer cell signaling pathways.
- Inflammation Models : The compound was tested in animal models of inflammation, where it exhibited a notable reduction in inflammatory markers, indicating potential use as an anti-inflammatory agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
